![molecular formula C24H18Br2N2O2 B3838403 (E)-1-(4-bromophenyl)-3-[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one](/img/structure/B3838403.png)
(E)-1-(4-bromophenyl)-3-[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one
Overview
Description
(E)-1-(4-bromophenyl)-3-[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one is a complex organic compound characterized by the presence of bromophenyl groups and enone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-bromophenyl)-3-[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. These methods can include the use of packed-bed reactors and the optimization of reaction parameters such as temperature, catalyst loading, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-bromophenyl)-3-[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the enone groups to alcohols.
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-1-(4-bromophenyl)-3-[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and polymers
Mechanism of Action
The mechanism of action of (E)-1-(4-bromophenyl)-3-[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules, which have different reactivity and applications.
Uniqueness
(E)-1-(4-bromophenyl)-3-[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with multiple molecular targets. This versatility makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2N2O2/c25-19-5-1-17(2-6-19)23(29)13-15-27-21-9-11-22(12-10-21)28-16-14-24(30)18-3-7-20(26)8-4-18/h1-16,27-28H/b15-13+,16-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIKNOXDVWNVJS-WXUKJITCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)N/C=C/C(=O)C3=CC=C(C=C3)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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